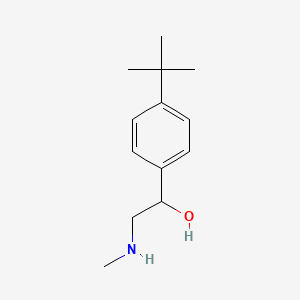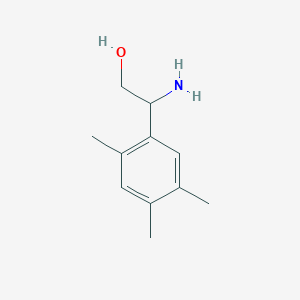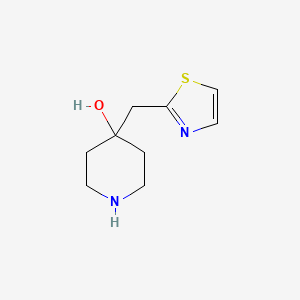
4-(Thiazol-2-ylmethyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Thiazol-2-ylmethyl)piperidin-4-ol is a compound that features a thiazole ring attached to a piperidine ring via a methylene bridge. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiazol-2-ylmethyl)piperidin-4-ol typically involves the reaction of thiazole derivatives with piperidine derivatives. One common method involves the use of 2-chloroethyl piperidine hydrochloride as a starting material, which is then reacted with a thiazole derivative under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes steps such as purification through crystallization or chromatography, and characterization using techniques like NMR, IR, and mass spectrometry to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Thiazol-2-ylmethyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 4-(Thiazol-2-ylmethyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness
4-(Thiazol-2-ylmethyl)piperidin-4-ol is unique due to its specific combination of a thiazole ring and a piperidine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H14N2OS |
|---|---|
Poids moléculaire |
198.29 g/mol |
Nom IUPAC |
4-(1,3-thiazol-2-ylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C9H14N2OS/c12-9(1-3-10-4-2-9)7-8-11-5-6-13-8/h5-6,10,12H,1-4,7H2 |
Clé InChI |
PYZVKDBJXVNFOP-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(CC2=NC=CS2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


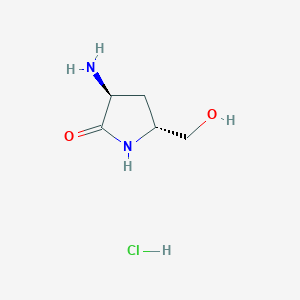

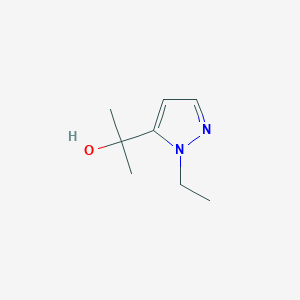
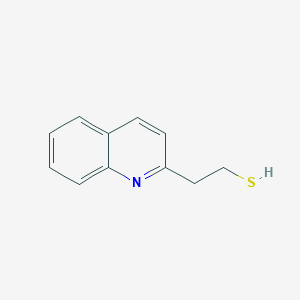
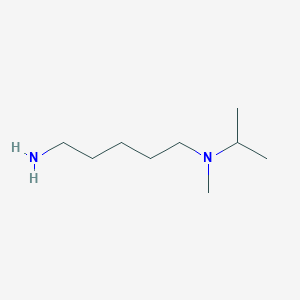
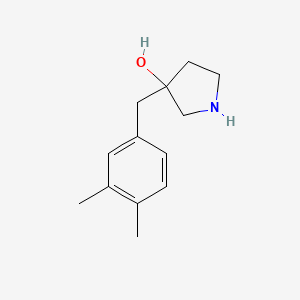
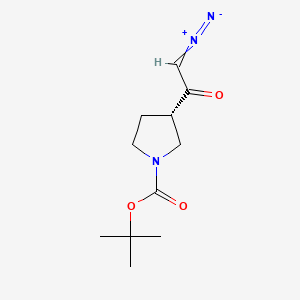
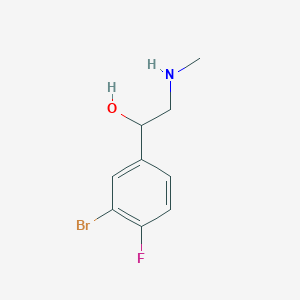

amine](/img/structure/B13600620.png)
![Methyl 5-trifluoromethylbenzo[b]thiophene-3-carboxylate](/img/structure/B13600628.png)
![3-[(2,4,6-Trimethylphenyl)methyl]azetidine](/img/structure/B13600633.png)
